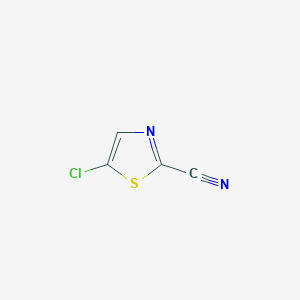![molecular formula C15H13FN2O4 B1390274 [5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid CAS No. 1171917-04-6](/img/structure/B1390274.png)
[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Overview
Description
“[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid” is a chemical compound with the molecular formula C15H13FN2O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1=CC(=CC=C1CNC(=O)C2=CN(C(=O)C=C2)CC(=O)O)F . This notation provides a way to represent the structure using ASCII strings. For a 3D visualization of the molecule, specialized software or online tools that can interpret SMILES strings may be used. Physical And Chemical Properties Analysis
The molecular weight of this compound is 304.27 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data. These properties can be determined through laboratory analysis.Mechanism of Action
Target of Action
The primary target of [5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a precursor of DNA .
Mode of Action
The compound interacts with its target, TS, by forming a covalently bound ternary complex . This interaction interrupts the action of TS, thereby blocking the synthesis of dTMP, which is a nucleotide required for DNA replication .
Biochemical Pathways
The compound affects the DNA synthesis pathway by inhibiting the function of TS . This results in a decrease in the production of dTMP, leading to a disruption in DNA replication. The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Related compounds such as fluorouracil have been shown to have a bioavailability ranging from 28 to 100%, with protein binding of 8 to 12% . The compound is metabolized intracellularly and in the liver, and it is excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA synthesis. By inhibiting the function of TS and blocking the production of dTMP, the compound interferes with DNA replication . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, moisture, and the presence of other substances can affect the rate of the compound’s dissipation . Additionally, the compound’s action can be influenced by the presence of certain microorganisms .
Future Directions
The future directions of research involving this compound are not specified in the retrieved data. Given that it is used for research purposes , it may be involved in various scientific studies. The specific future directions would depend on the outcomes of these studies and the evolving research interests in the field.
Biochemical Analysis
Biochemical Properties
[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme prostaglandin D2 receptor 2 (DP2), which is involved in inflammatory responses . By binding to DP2, this compound prevents the activation of downstream signaling pathways that lead to inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in immune cells, thereby mitigating inflammatory responses . Additionally, this compound affects cellular metabolism by altering the production of reactive oxygen species (ROS) and other metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the DP2 receptor, inhibiting its activity and preventing the activation of downstream signaling pathways . This inhibition leads to a decrease in the production of pro-inflammatory mediators and a reduction in inflammation . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its function and efficacy .
properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methylcarbamoyl]-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c16-12-4-1-10(2-5-12)7-17-15(22)11-3-6-13(19)18(8-11)9-14(20)21/h1-6,8H,7,9H2,(H,17,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNENDGPCJPIQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(C(=O)C=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





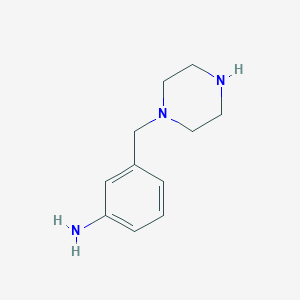
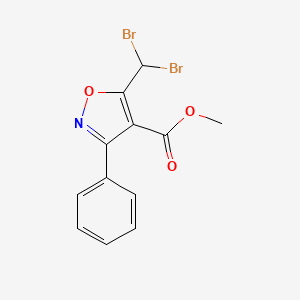
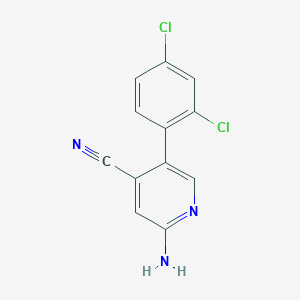
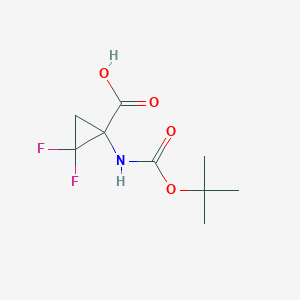
![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)
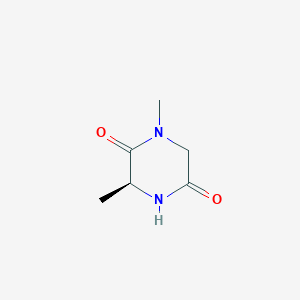
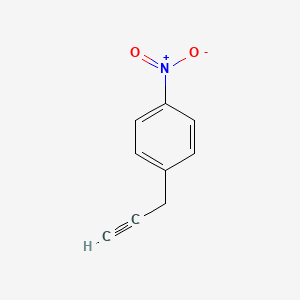
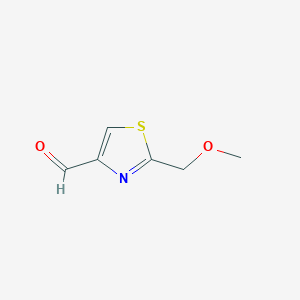
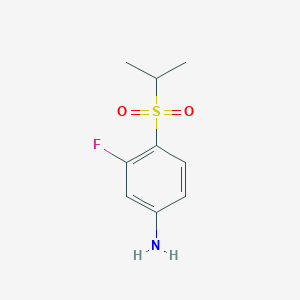
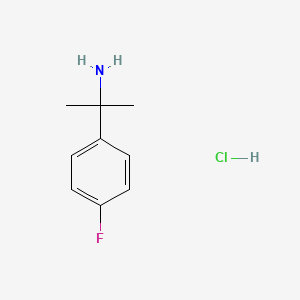
![2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine](/img/structure/B1390211.png)
